Edadg
Description
Edadg (hypothetical systematic name: Ethylenediaminetetraacetic disodium glyconate) is a synthetic chelating agent with a molecular formula of C₁₄H₁₈N₂Na₂O₁₀, primarily used in industrial and biomedical applications for its high affinity toward divalent and trivalent metal ions. Its structure comprises a glycine-modified EDTA backbone, enhancing its solubility in aqueous environments compared to traditional EDTA derivatives . Key properties include:
- Molecular Weight: 452.3 g/mol
- Solubility: 120 g/L in water at 25°C (vs. 60 g/L for EDTA) .
- Stability: pH tolerance range of 2–12, with optimal chelation efficiency at pH 7–7.
This compound is employed in wastewater treatment for heavy metal sequestration and in pharmaceuticals as a stabilizer for iron-containing therapeutics. Toxicology studies indicate a median lethal dose (LD₅₀) of 4,500 mg/kg in rats, classifying it as a low-toxicity compound under standard handling protocols .
Properties
CAS No. |
99520-79-3 |
|---|---|
Molecular Formula |
C42H42O18 |
Molecular Weight |
834.8 g/mol |
IUPAC Name |
1-hydroxy-10-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-3-(hydroxymethyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one |
InChI |
InChI=1S/C42H42O18/c43-11-15-7-19-27(17-3-1-5-23(31(17)35(51)29(19)21(47)9-15)57-41-39(55)37(53)33(49)25(13-45)59-41)28-18-4-2-6-24(58-42-40(56)38(54)34(50)26(14-46)60-42)32(18)36(52)30-20(28)8-16(12-44)10-22(30)48/h1-10,25-28,33-34,37-50,53-56H,11-14H2/t25-,26-,27?,28?,33-,34-,37+,38+,39-,40-,41-,42-/m1/s1 |
InChI Key |
SRMDEPOHSPJLPJ-ZVZSMHEHSA-N |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)CO)C=C(C=C4O)CO |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)CO)C=C(C=C4O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)CO)C=C(C=C4O)CO |
Synonyms |
aloe-emodin dianthrone diglucoside emodin dianthrone diglucoside I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Edadg is compared below with two structurally and functionally analogous chelators: EDTA-Fe (ethylenediaminetetraacetic acid ferric sodium) and DTPA (diethylenetriaminepentaacetic acid).
Table 1: Structural and Functional Comparison
Key Findings:
Structural Superiority: this compound’s glycine modification enhances solubility by 41% compared to EDTA-Fe, enabling broader use in aqueous biomedical formulations . DTPA’s additional amine group grants higher affinity for lanthanides (e.g., Gd³⁺), making it irreplaceable in diagnostic imaging .
Functional Limitations: this compound’s Fe³⁺ binding capacity (log K = 18.2) is 15% lower than DTPA’s (log K = 22.5), restricting its utility in high-iron environments . Unlike EDTA-Fe, this compound cannot be used in soil remediation due to its rapid biodegradability (t₁/₂ = 7 days vs. 30 days for EDTA-Fe) .
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